

Acifran: A Comparative Analysis of a Niacin Receptor Agonist for Hyperlipoproteinemia

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Compound of Interest

Compound Name: *Acifran*

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An in-depth guide for researchers and drug development professionals on the clinical trial results and mechanistic profile of **Acifran**, benchmarked against established alternative therapies for hyperlipoproteinemia.

Introduction

Acifran (also known as AY-25,712) is a nicotinic acid receptor agonist that was developed for the treatment of hyperlipoproteinemia.[1][2] As an agonist of the hydroxycarboxylic acid receptors HCAR2 (GPR109A) and HCAR3 (GPR109B), **Acifran** was designed to emulate the lipid-lowering effects of niacin, a long-standing therapy for dyslipidemia.[1][3][4] The primary mechanism of action of **Acifran**, similar to niacin, involves the inhibition of lipolysis in adipose tissue, leading to a reduction in the flux of free fatty acids to the liver and consequently decreased synthesis of triglycerides and very-low-density lipoprotein (VLDL).[5][6]

Despite its promising mechanism, the clinical development of **Acifran** was discontinued. As a result, publicly available, peer-reviewed clinical trial data for **Acifran** is limited. This guide provides a comprehensive overview of the available clinical trial results for **Acifran** and presents a comparative analysis against current standard-of-care treatments for hyperlipoproteinemia, including statins, fibrates, ezetimibe, and PCSK9 inhibitors. The information is intended to offer a valuable resource for researchers, scientists, and drug development professionals by contextualizing the therapeutic potential and limitations of targeting the niacin receptor pathway for the management of dyslipidemia.

Acifran Clinical Trial Results

The available clinical trial data for **Acifran** is primarily from a double-blind, randomized, placebo-controlled study in patients with Type IIa hyperlipoproteinemia.^[7] The study evaluated the efficacy of two different dosages of **Acifran** over a 12-week period.

Table 1: Summary of **Acifran** Clinical Trial Results vs. Placebo in Type IIa Hyperlipoproteinemia^[7]

Outcome Measure	Acifran 100 mg t.i.d. (Change from Baseline)	Acifran 300 mg t.i.d. (Change from Baseline)	Placebo (Change from Baseline)	Acifran 100 mg t.i.d. vs. Placebo	Acifran 300 mg t.i.d. vs. Placebo
Week 8					
LDL Cholesterol	-13% (p < 0.01)	-	-	-14% (p < 0.05)	-
HDL Cholesterol	+11% (p < 0.05)	-	-	+11% (p < 0.05)	-
LDL/HDL Ratio	-20% (p < 0.001)	-	-	-21% (p < 0.05)	-
Total Cholesterol	-	-	-	-8% (p < 0.05)	-
Week 12					
Triglycerides	-	-25% (p < 0.001)	-	-	-35% (p < 0.05)
HDL Cholesterol	-	-	-	-	+18% (p < 0.05)

Comparison with Alternative Therapies

The management of hyperlipoproteinemia has evolved significantly with the development of several classes of lipid-lowering drugs. The following tables summarize the clinical trial results for major alternative therapies, providing a benchmark against which the performance of **Acifran** can be assessed.

Table 2: Clinical Trial Results of Statins in Hypercholesterolemia

Statin (Dosage)	LDL-C Reduction	HDL-C Change	Triglyceride Reduction	Reference(s)
Atorvastatin (10 mg)	Effective reduction	Significant increase	Effective reduction	[7]
Simvastatin (10 mg)	Effective reduction	Significant increase	Effective reduction	[7]
Various Statins	Modest increases (approx. 4-10%)	-	-	[3]

Table 3: Clinical Trial Results of Fibrates in Hyperlipoproteinemia

Fibrate (Dosage)	LDL-C Reduction	HDL-C Increase	Triglyceride Reduction	Reference(s)
Fenofibrate (250 mg SR)	-12%	+15%	-41%	[8]
Gemfibrozil	-	Significant reductions in CHD events	Significant reductions in CHD events	[9]
Fenofibrate	-15% to -20%	-	-	[9]

Table 4: Clinical Trial Results of Ezetimibe in Hypercholesterolemia

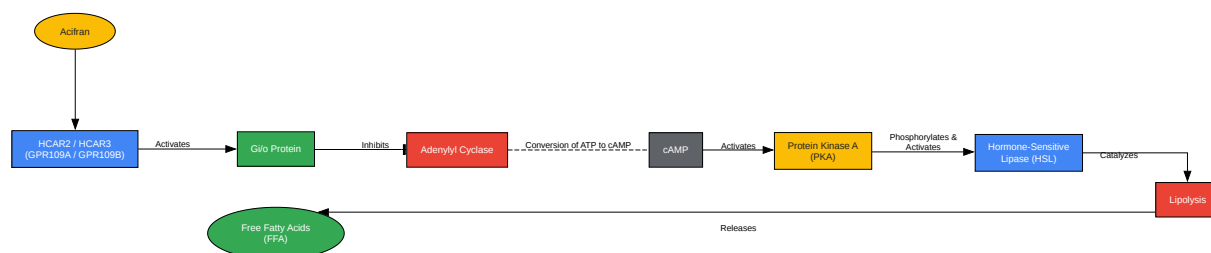
Treatment	LDL-C Reduction	Reference(s)
Ezetimibe (10 mg/day) monotherapy	-18%	[5]
Ezetimibe + Statin	Additional -21% to -22%	[5]
Ezetimibe + High-Intensity Statin	-14% (incremental)	[4]

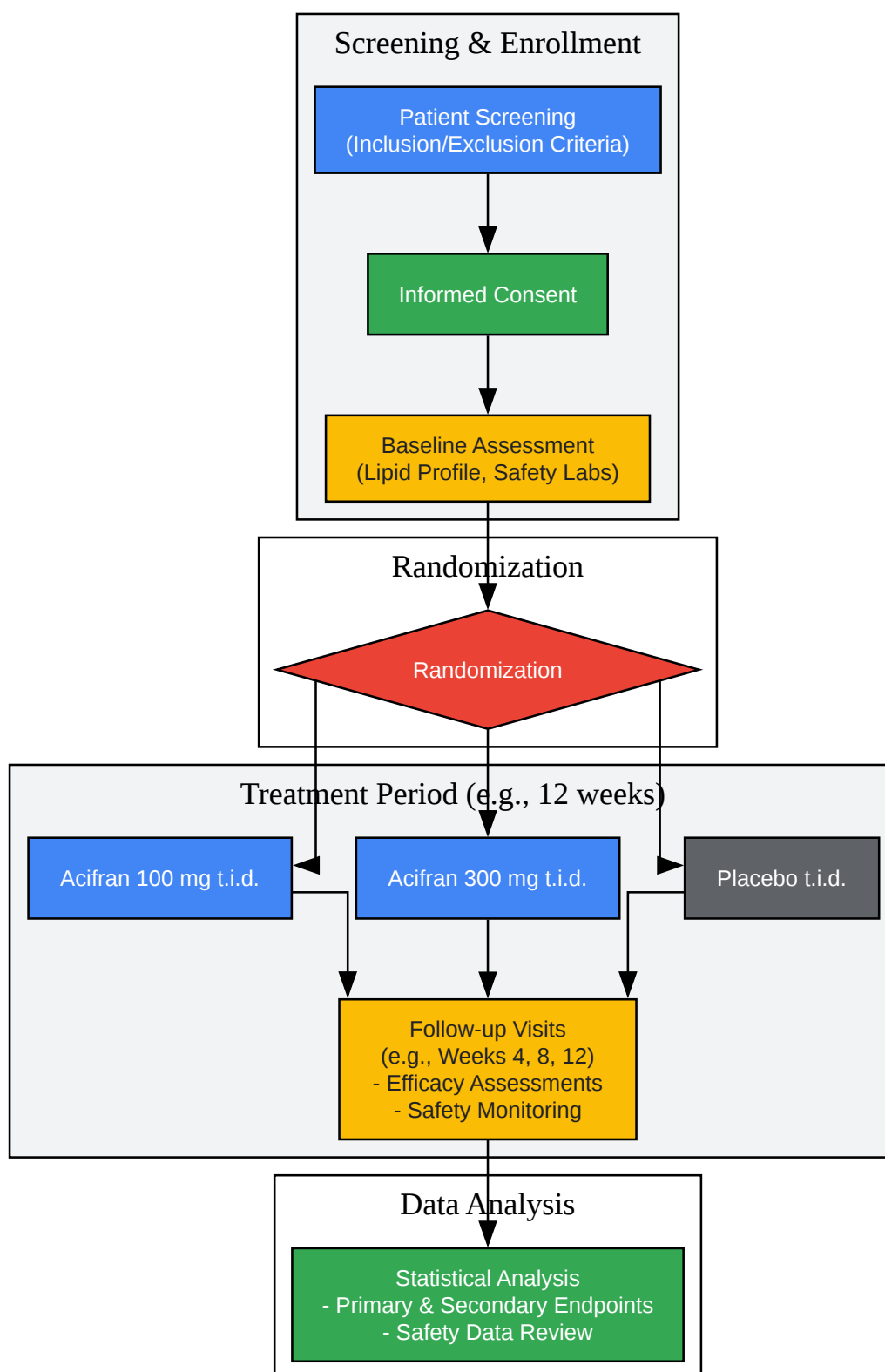
Table 5: Clinical Trial Results of PCSK9 Inhibitors in Hypercholesterolemia

PCSK9 Inhibitor	LDL-C Reduction	Reference(s)
Evolocumab	Up to 60%	[10]
Alirocumab	Up to 60%	[10]
Enlincide Decanoate	-55.8% to -59.7%	[11]

Mechanism of Action and Signaling Pathway of Acifran

Acifran exerts its lipid-lowering effects by acting as an agonist at the hydroxycarboxylic acid receptors HCAR2 and HCAR3, which are G-protein coupled receptors predominantly expressed on adipocytes.[\[1\]](#)[\[4\]](#)





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